1,1-Dichloroethane

Atmospheric chemistry Environmental fate Tropospheric lifetime

Environmental laboratories face quantitation errors when generic dichloroethane standards fail to distinguish 1,1-DCA from its isomer 1,2-DCA in EPA purge-and-trap GC/MS workflows. Our 1,1-dichloroethane analytical standards resolve this challenge with compound-specific calibration. • CRM-grade solutions at 200-5,000 μg/mL in methanol, ±2% accuracy, ISO 17034/17025 certified for EPA Methods 502.2, 524.2, 624, 8260B. • Neat analytical standard (≥95%) with distinct GC retention behavior enabling accurate CSIA forensic source identification and remediation monitoring. • Geminal chlorine substitution confers divergent abiotic degradation pathways (hydrogenolysis/α-elimination) vs. 1,2-DCA β-elimination, critical for compound-specific isotope analysis at contaminated sites.

Molecular Formula CH3CHCl2
C2H4Cl2
Molecular Weight 98.96 g/mol
CAS No. 75-34-3
Cat. No. B041102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dichloroethane
CAS75-34-3
Synonyms1,1-Dichloroethane;  1,1-Ethylene Dichloride;  Dichloromethylmethane;  Ethylidene chloride;  Ethylidene Dichloride;  F 150a;  HCC 150a
Molecular FormulaCH3CHCl2
C2H4Cl2
Molecular Weight98.96 g/mol
Structural Identifiers
SMILESCC(Cl)Cl
InChIInChI=1S/C2H4Cl2/c1-2(3)4/h2H,1H3
InChIKeySCYULBFZEHDVBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
0.05 M
In water, 5,040 mg/L at 25 °C
Soluble in alcohol, ether, fixed and volatile oils.
Soluble in acetone;  very soluble in ethanol, ethyl ether
Miscible with oxygenated and chlorinated solvents.
Readily soluble in all liquid chlorinated hydrocarbons and in a large variety of other organic solvents (ethers, alcohols)
In water, 5,100 mg/L, temp not specified
Solubility in water, g/100ml at 20 °C: 0.6 (poor)
0.6%

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dichloroethane Technical Specifications


1,1-Dichloroethane (1,1-DCA, ethylidene chloride) is a geminal chlorinated aliphatic hydrocarbon with the molecular formula C₂H₄Cl₂ and a molecular weight of 98.96 g/mol [1]. At room temperature, it exists as a colorless, oily liquid with a chloroform-like odor, exhibiting a boiling point of 57 °C, a melting point of -97 °C, and a relative density of approximately 1.17–1.18 g/cm³ (sinks in water) [2]. The compound serves primarily as an intermediate in the manufacture of 1,1,1-trichloroethane and vinyl chloride, with limited application as a solvent for plastics, oils, and degreasing operations [3]. Its vapor pressure of approximately 182–227 mmHg at 25 °C classifies it as highly volatile, while its moderate water solubility of 5,000 mg/L and Henry‘s law constant of 5 × 10⁻³ atm·m³/mol govern its environmental partitioning behavior [3][4].

Analytical standard for environmental VOC monitoring by GC/MS
CSIA forensic source identification and degradation pathway studies
Industrial intermediate for 1,1,1-trichloroethane and vinyl chloride production
Atmospheric fate and long-range transport modeling research

1,1- vs 1,2-Dichloroethane: Why They Differ


Despite sharing the identical molecular formula (C₂H₄Cl₂) and molar mass (98.96 g/mol) with its positional isomer 1,2-dichloroethane, 1,1-dichloroethane exhibits fundamentally divergent physicochemical properties, environmental fate characteristics, and degradation mechanisms that preclude generic substitution in analytical, remediation, and synthetic contexts [1]. The geminal chlorine substitution on a single carbon atom in 1,1-DCA confers a lower relative density (1.17–1.18 g/cm³ versus 1.25 g/cm³ for 1,2-DCA) and distinct chromatographic retention behavior that demands compound-specific calibration in GC/MS environmental monitoring protocols [1][2]. More critically, the two isomers follow mechanistically distinct abiotic degradation pathways on zerovalent metals, with 1,1-DCA undergoing hydrogenolysis and α-elimination versus 1,2-DCA‘s β-elimination—a divergence that directly impacts remediation strategy selection and compound-specific isotope analysis (CSIA) applications [3]. These isomer-specific differences in density, volatility, and reaction chemistry render 1,1-DCA a non-substitutable entity in any application requiring precise quantitation, fate prediction, or targeted chemical conversion.

1,1-DCA 1,2-DCA Chromatographic retention differs; compound-specific calibration required for GC/MS
1,1-DCA 1,2-DCA Distinct abiotic degradation mechanisms on zerovalent metals may invalidate CSIA comparisons
1,1-DCA 1,2-DCA Density and volatility differences alter environmental partitioning and remediation behavior

1,1-Dichloroethane Comparative Evidence


Atmospheric Persistence vs 1,2-Dichloroethane

1,1-Dichloroethane demonstrates markedly greater atmospheric persistence than its positional isomer 1,2-dichloroethane when reacting with hydroxyl radicals. The tropospheric half-life of 1,1-DCA with respect to OH radical oxidation is reported as 62 days [1], compared to 1,2-DCA which reacts approximately 1.5 times faster based on OH rate constant measurements [2]. This differential persistence has direct implications for long-range atmospheric transport modeling and regulatory classification under volatile organic compound (VOC) control frameworks.

Atmospheric Persistence
Reported
1,1-DCA: ~62 d; 1,2-DCA: ~42 d; ~1.5× longer tropospheric lifetime
Supports isomer-specific atmospheric modeling
Cross-study OH radical rate comparison
Atmospheric chemistry Environmental fate Tropospheric lifetime

Abiotic Degradation Pathway vs 1,2-DCA on Zerovalent Zinc

On zerovalent zinc (Zn⁰), 1,1-dichloroethane and 1,2-dichloroethane follow mechanistically distinct degradation pathways with measurable differences in carbon isotopic fractionation. For 1,1-DCA, hydrogenolysis and α-elimination produce identical isotopic compositions in products (ethane and chloroethane), indicating that cleavage of a single C–Cl bond is the rate-limiting step in both pathways [1]. In contrast, 1,2-DCA degradation proceeds via β-elimination with an enrichment factor (ε) of -29.7 ± 1.5‰ and a calculated apparent kinetic isotope effect (AKIE) of 1.03, suggesting a concerted mechanism involving two C–Cl bonds [1].

Abiotic Degradation
Head-to-head
1,1-DCA: α-elimination / hydrogenolysis, no C fractionation; 1,2-DCA: β-elimination, ε = -29.7 ± 1.5‰
Enables CSIA forensic source distinction
Zn⁰ abiotic system; distinct isotope signatures
Remediation Compound-specific isotope analysis Abiotic degradation

Groundwater Occurrence vs Other Chlorinated Ethanes

In a survey of 186 randomly sampled groundwater sites serving populations exceeding 10,000 persons, 1,1-dichloroethane was detected in 4.3% of samples (8 positive detections) with a median concentration of 0.54 µg/L and a maximum of 1.2 µg/L [1]. For context, 1,2-dichloroethane was detected less frequently (1.6%, 3 detections) with median of 0.57 µg/L and maximum of 0.95 µg/L, while 1,1,1-trichloroethane showed higher detection frequency (8.1%, 15 detections) with median of 1.0 µg/L and maximum of 3.1 µg/L [1].

Groundwater Occurrence
Head-to-head
1,1-DCA: 4.3% detection, median 0.54 µg/L, max 1.2 µg/L; 1,2-DCA: 1.6%, median 0.57 µg/L, max 0.95 µg/L
Distinct occurrence profile supports environmental forensics
186-site U.S. groundwater survey
Groundwater monitoring VOC contamination Environmental forensics

Certified Reference Material Availability

1,1-Dichloroethane is available as a certified reference material (CRM) produced and certified in accordance with ISO 17034 and ISO/IEC 17025, with a concentration of 200 µg/mL in methanol (TraceCERT® grade) . Additionally, neat analytical standard grade material (contains 100 ppm hydroquinone as stabilizer) is available with suitability for HPLC and gas chromatography (GC) applications in environmental sample analysis . Commercial analytical standard solutions are provided with Certificates of Analysis reporting target analyte accuracy within ±2% and correction for raw material purity .

CRM Availability
Class-level
ISO 17034 / ISO 17025 certified; ±2% accuracy; COA documentation
Procurement of CRM ensures traceable quantitation
Data to verify; review supplier COA
Analytical chemistry Reference materials GC-MS calibration

Gas-Phase Chlorination Product Selectivity

In the gas-phase chlorination of ethane, experimental and kinetic modeling studies demonstrate that 1,1-dichloroethane is the preferred dichlorination product over 1,2-dichloroethane, particularly at elevated temperatures [1]. The chlorination reactivity of C₂H₆₋ₓClₓ decreases with increasing chlorine substitution (x), and the preferential formation of 1,1-DCA over 1,2-DCA at higher temperatures has been mechanistically attributed to the decomposition of the 1,2-dichloroethane precursor radical into ethene and a chlorine atom [1].

Synthesis Selectivity
Head-to-head
1,1-DCA preferred over 1,2-DCA at elevated temperatures due to radical intermediate decomposition
Informs industrial reactor design and yield optimization
Gas-phase chlorination kinetics; temperature-dependent
Chemical synthesis Industrial chemistry Reaction selectivity

Biodegradation Under Sulfate-Reducing Conditions

Under sulfate-reducing field conditions, 1,1-dichloroethane degrades with half-lives ranging from 5 to 115 days, as determined using analytical solutions accounting for advection and adsorption [1]. In contrast, cis-1,2-dichloroethene did not degrade at a measurable rate under identical sulfate-reducing conditions [1]. This degradation rate variability—spanning over an order of magnitude—highlights the site-specific nature of 1,1-DCA natural attenuation and the necessity of compound-specific monitoring for remediation decision-making.

Biodegradation
Head-to-head
1,1-DCA: half-life 5–115 d; cis-1,2-DCE: no measurable degradation under same conditions
Requires compound-specific monitoring for natural attenuation
Sulfate-reducing field conditions; high site-to-site variability
Bioremediation Groundwater microbiology Natural attenuation

1,1-Dichloroethane Application Scenarios


Environmental Forensics via CSIA

The distinct isotopic fractionation behavior of 1,1-DCA during abiotic degradation on zerovalent metals—specifically the identical isotopic composition of hydrogenolysis and α-elimination products versus the -29.7 ± 1.5‰ enrichment factor for 1,2-DCA β-elimination—establishes 1,1-DCA as a diagnostic compound for forensic source identification at contaminated sites [1]. Procurement of high-purity 1,1-DCA analytical standards enables accurate CSIA calibration to distinguish between in-situ degradation of parent compounds versus direct release of 1,1-DCA.

Regulatory Groundwater VOC Monitoring

Given the moderate detection frequency (4.3%) and concentration range (median 0.54 µg/L, maximum 1.2 µg/L) of 1,1-DCA in U.S. groundwater systems [1], regulatory monitoring programs require ISO 17034/17025 certified reference materials to achieve defensible quantitation limits. The availability of CRM-grade 1,1-DCA solutions at 200 µg/mL in methanol with ±2% accuracy supports compliance with EPA purge-and-trap GC/MS methods for volatile organic compound analysis.

Atmospheric Fate and Transport Modeling

The 62-day tropospheric half-life of 1,1-DCA with respect to OH radical oxidation—approximately 1.5× longer than its isomer 1,2-DCA [1]—necessitates isomer-specific input parameters for atmospheric chemistry models. Researchers and regulatory agencies procuring 1,1-DCA reference standards for ambient air monitoring must account for this differential persistence when evaluating regional versus global atmospheric transport potential.

Industrial Synthesis of 1,1,1-TCA and VCM

As the primary commercial intermediate in 1,1,1-trichloroethane manufacture [1], 1,1-DCA must be procured at industrial grade specifications (≥99% purity) to ensure predictable reaction kinetics and minimize byproduct formation. The demonstrated preference for 1,1-DCA over 1,2-DCA in gas-phase ethane chlorination at elevated temperatures [2] provides a thermodynamic rationale for selecting geminal dichloroethane feedstocks in optimized industrial chlorination processes.

Application
Selection Property
Validation Focus
Environmental Forensics via CSIA
Carbon isotopic fractionation signature during abiotic degradation
CSIA calibration for source identification and degradation pathway distinction
Regulatory Groundwater VOC Monitoring
ISO 17034 / 17025 certified reference material availability
Compliance with EPA purge-and-trap GC/MS methods and quantitation limits
Atmospheric Fate and Transport Modeling
Tropospheric OH radical reaction half-life
Isomer-specific input for long-range transport and regional modeling
Industrial Synthesis of 1,1,1-TCA and VCM
Temperature-dependent selectivity in ethane chlorination
Reactor optimization for target isomer yield and byproduct control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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